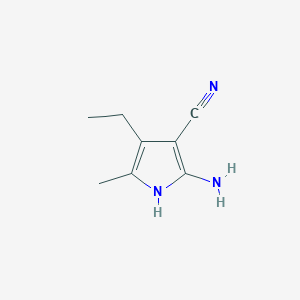

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-

Description

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- is a substituted pyrrole derivative characterized by a nitrile (-CN) group at position 3, an amino (-NH₂) group at position 2, and ethyl (-C₂H₅) and methyl (-CH₃) substituents at positions 4 and 5, respectively. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves multicomponent reactions (MCRs) using amines, carbonyl compounds, and nitrile precursors, as exemplified by the protocols outlined in . Key spectral data (e.g., IR νmax ≈ 2217–2221 cm⁻¹ for the nitrile group) and solid-state characterization methods (e.g., X-ray crystallography) are critical for confirming its structure .

Properties

CAS No. |

58121-01-0 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C8H11N3/c1-3-6-5(2)11-8(10)7(6)4-9/h11H,3,10H2,1-2H3 |

InChI Key |

CMYFQILCPKVHSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C1C#N)N)C |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Reactants: Nitroepoxides, primary amines, malononitrile, and a base such as potassium carbonate.

- Solvent: Methanol is commonly used.

- Conditions: The mixture is stirred at approximately 60 °C for 3 hours.

- Workup: After reaction completion, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under vacuum.

- Purification: Silica gel chromatography using hexanes and ethyl acetate (typically 15:1 ratio) yields the pure pyrrole derivative.

This method yields high purity products with yields often exceeding 80%, as demonstrated in analogous pyrrole-3-carbonitrile syntheses.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Nitroepoxide + amine + malononitrile + K2CO3 in MeOH, 60 °C, 3 h | Formation of substituted pyrrole ring |

| 2 | Extraction with EtOAc, washing, drying | Isolation of crude product |

| 3 | Silica gel chromatography (hexanes:EtOAc 15:1) | Purification to yield pure compound |

Condensation and Cyclization Methods

Another synthetic route involves the condensation of cyanoacetamide derivatives with substituted aldehydes or ketones, followed by cyclization to form the pyrrole ring.

Typical Reaction Conditions

- Reactants: 2-cyanoacetamide or malononitrile derivatives, substituted aldehydes or ketones, ammonium acetate or other nitrogen sources.

- Solvent: Acetic acid or ethanol.

- Conditions: Reflux for several hours to promote cyclization.

- Workup: Cooling, filtration, and recrystallization to purify the product.

This method is widely used for synthesizing pyrrole-3-carbonitrile derivatives with various substituents, including ethyl and methyl groups at the 4- and 5-positions, respectively.

Industrial Adaptations

- Use of continuous flow reactors to improve reaction control and scalability.

- Implementation of green chemistry principles by employing environmentally benign solvents and catalysts.

- Optimization of reaction parameters (temperature, time, reagent ratios) to maximize yield and purity.

Characterization and Purity Confirmation

The synthesized 1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of protons and carbons in the molecule.

- Infrared (IR) Spectroscopy: Identification of functional groups such as amino (NH2) and cyano (C≡N).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

- Melting Point Determination: Assesses compound purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The multi-component reaction approach is favored for its operational simplicity and high yields.

- Reaction monitoring by TLC and purification by silica gel chromatography ensure high purity.

- The presence of amino and cyano groups in the molecule allows for further chemical modifications, enhancing its utility in medicinal chemistry.

- Industrial synthesis benefits from continuous flow techniques and green chemistry adaptations to improve sustainability and efficiency.

- Characterization data consistently confirm the structure and purity of the synthesized compound, supporting reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1H-Pyrrole-3-carbonitrile derivatives have been extensively studied for their pharmacological properties. For instance, related compounds have demonstrated efficacy as phosphodiesterase (PDE) V inhibitors, which are crucial in treating conditions like erectile dysfunction. One such derivative, Yokenafil (2-amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile), has shown promising results in preclinical studies, exhibiting higher selectivity and lower side effects compared to existing PDE V inhibitors like sildenafil and vardenafil .

Case Study: Yokenafil

Yokenafil is synthesized from 1H-Pyrrole-3-carbonitrile derivatives through a multi-step process involving the protection of nitrogen atoms and cyclization with malononitrile. This compound has been patented in multiple jurisdictions due to its therapeutic potential . The synthesis involves:

- Reacting propylene oxide with n-propylamine.

- Protecting the nitrogen atom.

- Cyclizing with malononitrile under alkaline conditions.

This method yields high purity and is suitable for industrial-scale production .

Organic Synthesis

Intermediate in Synthesis

1H-Pyrrole-3-carbonitrile derivatives serve as intermediates in the synthesis of more complex organic molecules. They are utilized in the preparation of various heterocyclic compounds that possess biological activity. The versatility of these compounds allows them to be modified to enhance their pharmacological profiles.

Synthesis Techniques

The synthetic pathway for creating 1H-Pyrrole derivatives typically involves:

- Cyclization Reactions: These reactions allow for the formation of pyrrole rings from suitable precursors.

- Functional Group Modifications: Various functional groups can be introduced to tailor the properties of the final products.

Materials Science

Dye Synthesis

Pyrrole derivatives have been incorporated into the synthesis of dyes due to their ability to form stable chromophores. For example, chloropyrrole derivatives have been utilized as scaffolds for synthesizing dyes used in color photography . The ability to modify these compounds further enhances their applicability in different dye formulations.

Data Summary

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Table 2: Toxicity and Environmental Profiles

| Compound | Toxicity (LD₅₀, mg/kg) | Environmental Persistence |

|---|---|---|

| Target Compound | Not reported | Likely low (alkyl groups) |

| Chlorfenapyr | <10 (rat) | High (halogenated groups) |

| Fludioxonil | >5,000 (rat) | Moderate |

Research Findings and Implications

- Synthetic Flexibility: The target compound’s amino and alkyl groups allow for facile derivatization via MCRs, contrasting with halogenated pyrroles requiring specialized reagents .

- Bioactivity Trade-offs : While less potent than Chlorfenapyr, the target compound’s reduced toxicity aligns with trends in green chemistry .

- Structural Insights : Crystallographic tools (e.g., SHELX, WinGX) are critical for resolving substituent effects on molecular packing .

Biological Activity

1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Molecular Formula: C8H11N3

Molecular Weight: 165.19 g/mol

CAS Number: 12234064

Synthesis Methods

The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl- can be achieved through various methods, including:

- Condensation Reactions: The compound can be synthesized via condensation reactions involving pyrrole derivatives and carbonitriles under acidic or basic conditions.

- Ultrasonic Synthesis: This method enhances reaction rates and yields by using ultrasonic waves to facilitate the reaction between starting materials, often resulting in high purity and efficiency .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrrole derivatives, including 1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl-. Notably:

- Antibacterial Effects: The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 6.25 to 12.5 µg/mL, indicating potent activity comparable to established antibiotics like ciprofloxacin .

Cytotoxic Activity

Research has also investigated the cytotoxic effects of this compound on cancer cell lines:

- Cytotoxicity Assays: In vitro studies using the MTT assay demonstrated that the compound has an IC50 value of approximately 30 µM against HepG2 (human liver cancer) cells, suggesting moderate cytotoxicity that warrants further exploration for potential anticancer applications .

The biological activity of 1H-Pyrrole-3-carbonitrile is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction: Its structure allows for π-π stacking interactions with aromatic amino acids in proteins, which could modulate receptor activity and downstream signaling pathways .

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several pyrrole derivatives, including our compound of interest. The results indicated that modifications at the alkyl sites significantly influenced antimicrobial potency, with the tested compound showing promising results against multidrug-resistant strains .

Study on Anticancer Properties

In another investigation focused on anticancer properties, 1H-Pyrrole-3-carbonitrile was tested against various cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis in HepG2 cells through caspase activation pathways .

Comparative Analysis with Similar Compounds

The biological activity of 1H-Pyrrole-3-carbonitrile can be compared with other pyrrole derivatives:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1H-Pyrrole-3-carbonitrile, 2-amino-4-ethyl-5-methyl | 6.25 - 12.5 | ~30 | Antibacterial, Cytotoxic |

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | >100 | Antibacterial |

| Indolinone Derivatives | - | IC50 = 41.6 | Cytotoxic |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A one-pot multicomponent reaction (MCR) involving amines, aldehydes, and carbonitrile precursors under acidic conditions (e.g., acetic acid) is widely used. For example, cyclization reactions with 2-amino-pyrrole derivatives and nitriles yield the target compound . Optimization includes controlling temperature (80–100°C), solvent polarity, and stoichiometry of reactants to enhance regioselectivity and yield (typically 60–85%) .

Q. How can spectroscopic techniques (IR, NMR, LCMS) confirm the structure of this compound?

- Key Spectral Markers :

- IR : A sharp peak near 2,204 cm⁻¹ confirms the –CN group, while –NH₂ stretches appear at 3,300–3,464 cm⁻¹ .

- ¹H NMR : Amino protons (δ 4.5–5.5 ppm) and aromatic/alkyl protons (δ 1.2–2.5 ppm for ethyl/methyl groups) .

- LCMS : Molecular ion peaks (e.g., m/z 277 [M]⁺) validate molecular weight .

Q. What solvent systems are effective for purification, and how is purity assessed?

- Purification : Column chromatography using silica gel with ethyl acetate/hexane (3:7 ratio) or recrystallization in ethanol .

- Purity Assessment : TLC (Rf ≈ 0.41 in ethyl acetate/hexane) and HPLC (≥97% purity) .

Advanced Research Questions

Q. How do substituents (e.g., ethyl, methyl) influence the compound’s electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) studies calculate charge distribution and frontier molecular orbitals. For example, methyl groups increase electron density at the pyrrole ring, enhancing nucleophilic substitution reactivity at the 3-carbonitrile position . Experimental validation via Hammett plots or kinetic studies can correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Case Study : If –NH₂ protons in NMR show anomalous splitting, variable-temperature NMR (VT-NMR) can detect hydrogen bonding or tautomerism. For IR shifts (e.g., –CN absorption at 2,200 vs. 2,180 cm⁻¹), X-ray crystallography confirms structural deviations .

Q. How can computational modeling predict biological activity or toxicity for drug development?

- Approach : Molecular docking (e.g., AutoDock Vina) against therapeutic targets (e.g., kinases, GPCRs) identifies binding affinity. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetics and toxicity risks . For example, the pyrrole-carbonitrile scaffold shows potential in antidiabetic and antitumor agents .

Q. What mechanistic insights explain regioselectivity in multi-component syntheses?

- Key Findings : Kinetic studies reveal that the aldehyde’s electrophilicity directs nucleophilic attack by the amine, forming an imine intermediate. The ethyl/methyl groups sterically hinder alternative pathways, favoring 3-carbonitrile formation . Isotopic labeling (¹³C) and trapping experiments validate intermediates .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.